

Application Notes and Protocols for the GC-MS Analysis of Pentachloroethane

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Compound of Interest

Compound Name: Pentachloroethane

Cat. No.: B166500

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This document provides detailed application notes and experimental protocols for the quantitative analysis of **pentachloroethane** using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies outlined are based on established practices for the analysis of volatile organic compounds (VOCs) and are intended to serve as a comprehensive guide for laboratory personnel.

Introduction

Pentachloroethane is a chlorinated hydrocarbon that may be encountered as an environmental contaminant or as an intermediate in chemical synthesis. Accurate and sensitive quantification is crucial for environmental monitoring, toxicological studies, and ensuring the purity of pharmaceutical products. GC-MS is a powerful analytical technique well-suited for the separation, identification, and quantification of volatile and semi-volatile compounds like **pentachloroethane**.^[1] This method offers high selectivity and sensitivity, making it the preferred technique for trace-level analysis.

Experimental Protocols

A common and robust method for the analysis of **pentachloroethane** in various matrices is the U.S. Environmental Protection Agency (EPA) Method 8260, which covers volatile organic compounds by GC-MS.^{[2][3][4]} The following protocols are based on the principles of this method.

Sample Preparation: Purge-and-Trap (P&T) for Aqueous Samples

For the analysis of **pentachloroethane** in water or other aqueous matrices, the purge-and-trap technique (EPA Method 5030C) is a highly effective method for sample introduction and concentration.^{[5][6]}

Objective: To extract volatile organic compounds, including **pentachloroethane**, from an aqueous sample by purging with an inert gas and trapping the analytes on a sorbent trap. The trapped analytes are then thermally desorbed into the GC-MS system.

Materials:

- Purge-and-trap concentrator system
- Sorbent trap (e.g., Tenax/silica gel/carbon molecular sieve)^[7]
- Purge gas: Helium (high purity)
- Glassware: 5-mL or 25-mL purge tubes, gas-tight syringes
- Reagent-free water

Procedure:

- Ensure the purge-and-trap system is clean and free from contaminants by baking out the trap according to the manufacturer's instructions.
- For a standard 5-mL sample, bring the sample to room temperature.
- Introduce 5 mL of the aqueous sample into the purging vessel.
- If required, add internal standards and surrogates directly to the sample in the purging vessel.
- Purge the sample with helium at a flow rate of 40 mL/min for a set period, typically 11 minutes.^[7]

- During the purge, the volatile compounds are transferred to the sorbent trap.
- After purging, the trap is rapidly heated (e.g., to 250°C) and backflushed with helium to desorb the trapped analytes onto the GC column.[8]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To separate **pentachloroethane** from other volatile compounds and to identify and quantify it using mass spectrometry.

Instrumentation:

- Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
- Capillary Column: A non-polar or mid-polar column is suitable. An Agilent J&W DB-624 or Rtx-VMS, 30 m x 0.25 mm ID x 1.4 µm film thickness, is a common choice for volatile organics.[1][7]

GC-MS Parameters: The following table outlines typical GC-MS parameters for the analysis of **pentachloroethane**.

Parameter	Value
Gas Chromatograph	
Column	Rtx-VMS, 30 m, 0.25 mm ID, 1.4 μ m[7]
Carrier Gas	Helium, constant flow at 1.3 mL/min[7]
Oven Program	Initial temperature 35°C (hold for 7 min), ramp to 90°C at 4°C/min, then ramp to 220°C at 45°C/min (hold for 1 min)[7]
Injection Mode	Splitless or split (e.g., 25:1 split ratio for higher concentrations)[7]
Injector Temperature	250°C
Mass Spectrometer	
Ionization Mode	Electron Ionization (EI) at 70 eV
Acquisition Mode	Full Scan (for identification) or Selected Ion Monitoring (SIM) (for quantification)
Scan Range	35-260 amu (for Full Scan mode)[7]
Transfer Line Temp.	280°C[7]
Ion Source Temp.	230°C

Quantitative Data

Quantitative analysis of **pentachloroethane** is typically performed in Selected Ion Monitoring (SIM) mode to achieve higher sensitivity and selectivity.[9][10] The choice of quantification and qualifier ions is based on the mass spectrum of **pentachloroethane**.

Mass Spectrum and Fragmentation

The electron ionization mass spectrum of **pentachloroethane** exhibits a characteristic fragmentation pattern. The molecular ion peak (M+) may be observed, but often with low intensity. The most abundant fragments are a result of the loss of chlorine atoms or cleavage of the carbon-carbon bond.

Key Mass Fragments of **Pentachloroethane**:

m/z	Ion Fragment	Relative Abundance
165/167/169	[C ₂ HCl ₄] ⁺	High
130/132	[C ₂ Cl ₃] ⁺	Moderate
117/119	[CCl ₃] ⁺	High
82/84	[C ₂ HCl] ⁺	Moderate
47/49	[CCl] ⁺	Low

Note: The presence of chlorine isotopes (³⁵Cl and ³⁷Cl) results in characteristic isotopic patterns for each fragment.

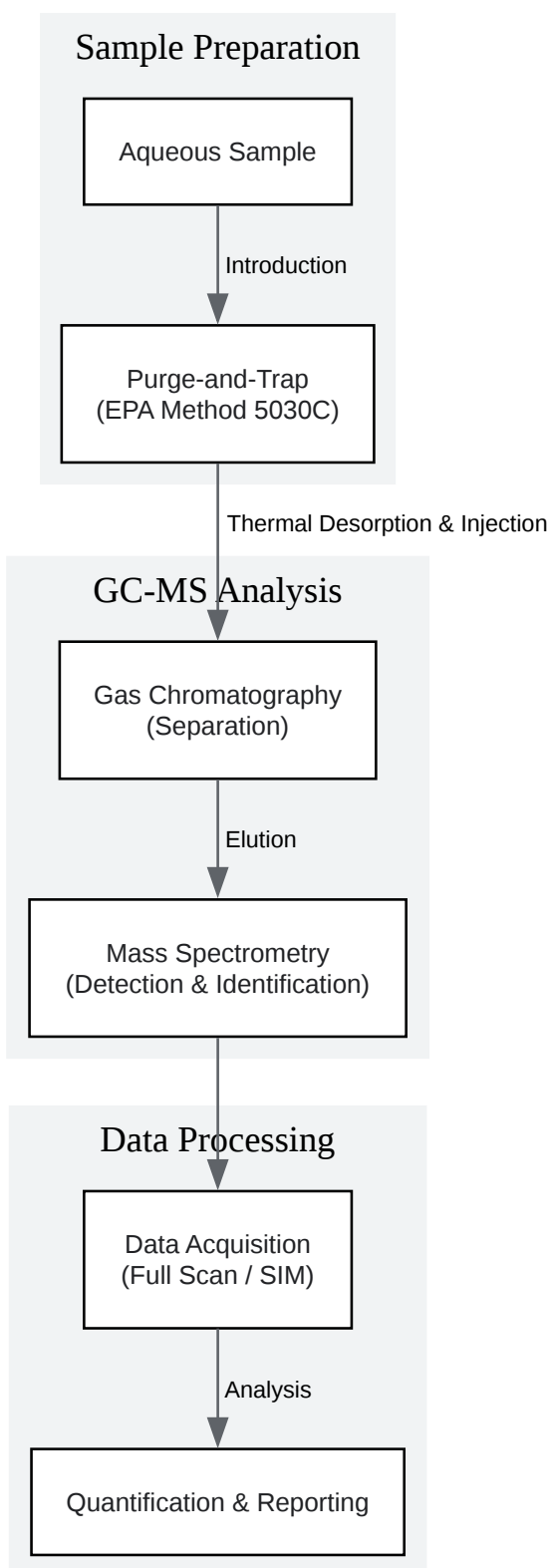
Quantitative Analysis Parameters

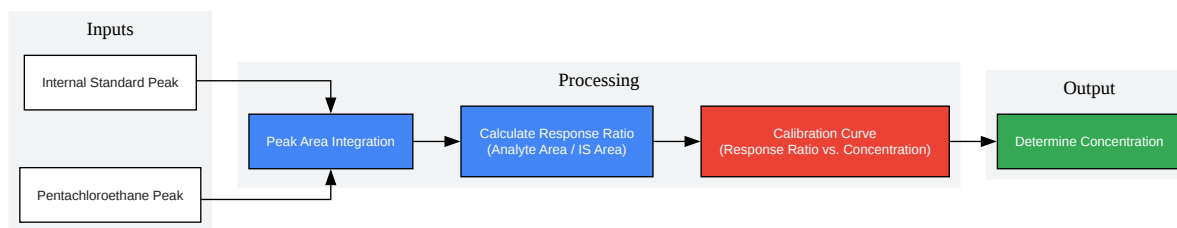
The following table summarizes the key parameters for the quantitative analysis of **pentachloroethane** by GC-MS in SIM mode.

Parameter	Value/Information
Quantification Ion (m/z)	117 (most abundant and characteristic fragment)
Qualifier Ions (m/z)	165, 167 (to confirm identity and peak purity)
Expected Retention Time	Dependent on the specific GC column and conditions. On an Rtx-VMS column with the parameters listed above, the retention time would be in the later part of the chromatogram for volatile organics. [7]
Calibration Range	Typically in the range of 1-200 µg/L for aqueous samples, depending on instrument sensitivity. [11]
Limit of Detection (LOD)	Can be in the low µg/L range, achievable with purge-and-trap concentration. [4]
Limit of Quantification (LOQ)	Typically around 5 µg/L for groundwater samples using purge-and-trap GC-MS. [4]

Diagrams

Experimental Workflow





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